molecular formula C10H13NO2 B032314 N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 CAS No. 131815-58-2

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3

Cat. No.: B032314
CAS No.: 131815-58-2
M. Wt: 182.23 g/mol
InChI Key: ATDWJOOPFDQZNK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a deuterated analog of N-[2-(4-Hydroxyphenyl)ethyl]acetamide. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The molecular formula of this compound is C10H10D3NO2, and it has a molecular weight of 182.23 .

Mechanism of Action

Target of Action

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a biochemical used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound maintains anti-tumor properties . The exact mechanism of how it interacts with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known to be derived from a marine bacterium named Streptoverticillium , suggesting it may interact with biochemical pathways common in marine organisms

Result of Action

This compound is known to maintain anti-tumor properties . This suggests that the compound may have a cytotoxic effect, leading to the death of tumor cells.

Action Environment

Given that the compound is derived from a marine bacterium , it is possible that factors such as temperature, pH, and salinity could impact its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 typically involves the deuteration of N-[2-(4-Hydroxyphenyl)ethyl]acetamide. The process begins with the preparation of the non-deuterated compound, which can be synthesized through the reaction of 4-hydroxyphenethylamine with acetic anhydride. The deuteration is then achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenyl)ethyl]acetamide
  • N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d2
  • N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4

Uniqueness

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of three deuterium atoms enhances its stability and allows for precise tracing in metabolic and pharmacokinetic studies .

Biological Activity

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a deuterated derivative of N-[2-(4-hydroxyphenyl)ethyl]acetamide, characterized by the presence of three deuterium atoms. Its molecular formula is C₁₀H₁₃D₃NO₂, with a molecular weight of approximately 182.23 g/mol. This compound is notable for its potential biological activities, particularly in cancer research and proteomics.

Chemical Structure and Properties

The structure of this compound includes:

  • Hydroxyphenyl group : Contributes to its potential antioxidant properties.
  • Ethyl chain : Links the hydroxyphenyl group to the acetamide functional group.
  • Deuterium substitution : Enhances stability and utility in analytical applications, such as mass spectrometry and NMR spectroscopy.

Biological Activity

This compound exhibits several significant biological activities:

1. Anti-Tumor Properties

Research indicates that this compound possesses anti-tumor properties, acting as a cytotoxin derived from marine bacteria like Streptoverticillium. Its structural similarity to other phenolic compounds suggests it may also exhibit antioxidant effects, although specific studies are required to confirm this.

2. Cysteine-Alkylating Agent

This compound is recognized as a cysteine-alkylating agent, which covalently modifies cysteine residues in proteins. This property makes it a valuable tool in proteomics research, particularly for studying protein interactions and modifications.

The chemical reactivity of this compound primarily involves:

  • Nucleophilic substitutions : Interactions with nucleophiles in biological systems.
  • Electrophilic aromatic substitutions : Due to the presence of the hydroxy group, facilitating various biochemical reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-TumorExhibits cytotoxicity against cancer cells
Cysteine ModificationCovalently modifies cysteine residues in proteins
Antioxidant PotentialStructural similarity to phenolic compounds suggests activity

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various compounds, this compound demonstrated significant anti-tumor activity against human malignant cells. The study utilized various extraction methods to assess tumor specificity and cytotoxicity levels, revealing that this compound could selectively target cancer cells while sparing non-malignant cells .

Properties

IUPAC Name

2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWJOOPFDQZNK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.